molecular formula C10H13BrO B1526645 1-Bromo-3-(isopropoxymethyl)benzene CAS No. 1247851-10-0

1-Bromo-3-(isopropoxymethyl)benzene

Cat. No. B1526645
M. Wt: 229.11 g/mol
InChI Key: JTROYJFTUVEDEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(isopropoxymethyl)benzene consists of a benzene ring with a bromine atom and an isopropoxymethyl group attached .

Scientific Research Applications

Synthesis of Isoindoles

A study describes a facile two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, utilizing a process that begins with 1-bromo-2-(dialkoxymethyl)benzenes, indicating a method for synthesizing complex isoindole structures that could be beneficial for developing novel pharmaceuticals or materials (Minami Kuroda & K. Kobayashi, 2015).

Ethynylferrocene Compounds

Another research paper focuses on synthesizing and characterizing new compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene, achieved through palladium-catalyzed cross-coupling reactions, showcasing the use of bromo-substituted benzenes in creating compounds with potential electrochemical applications (H. Fink et al., 1997).

Supramolecular Chemistry

A third study reveals the crystal structures of bromo-substituted benzene derivatives, highlighting their supramolecular features like hydrogen bonding and π–π interactions. Such research underscores the importance of these compounds in studying molecular assemblies and designing new materials with specific properties (Timo Stein, F. Hoffmann, & M. Fröba, 2015).

Polymer Chemistry

In the context of polymer chemistry, 1-Bromo-3-(isopropoxymethyl)benzene serves as a building block for synthesizing poly(p-phenylene) graft copolymers with various side chains. This application demonstrates the role of bromo-substituted benzenes in creating advanced polymeric materials with potential uses in coatings, electronics, and more (I. Cianga, Y. Hepuzer, & Y. Yagcı, 2002).

Antidiabetic Effects

An intriguing application in biomedical research involves the synthesis of a synthetic analogue of a marine red alga-derived bromophenol, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isopropoxymethyl)benzyl)benzene-1,2-diol (HPN). This compound has demonstrated potent anti-diabetic effects in C57BL/KsJ-db/db mice, indicating the potential of bromo-substituted benzenes in developing new treatments for type 2 diabetes (Dayong Shi et al., 2013).

Safety And Hazards

Safety measures for handling 1-Bromo-3-(isopropoxymethyl)benzene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-bromo-3-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTROYJFTUVEDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(isopropoxymethyl)benzene

CAS RN

1247851-10-0
Record name 1-bromo-3-[(propan-2-yloxy)methyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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